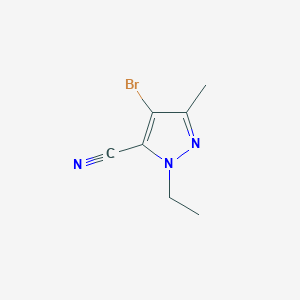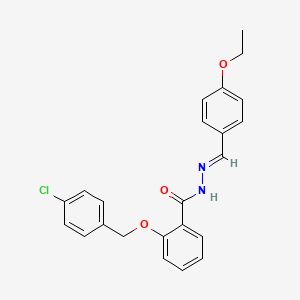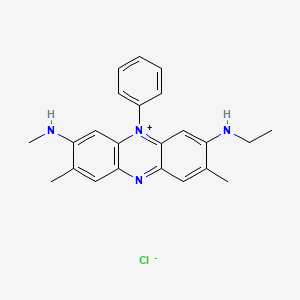
3-(Ethylamino)-2,8-dimethyl-7-(methylamino)-5-phenylphenazin-5-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Ethylamino)-2,8-dimethyl-7-(methylamino)-5-phenylphenazin-5-ium chloride is a synthetic organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. This particular compound is characterized by its complex structure, which includes multiple substituents that contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylamino)-2,8-dimethyl-7-(methylamino)-5-phenylphenazin-5-ium chloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenazine Core: The phenazine core can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Introduction of Substituents: The ethylamino and methylamino groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.
Final Quaternization: The final step involves the quaternization of the phenazine nitrogen with methyl chloride to form the phenazin-5-ium chloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
3-(Ethylamino)-2,8-dimethyl-7-(methylamino)-5-phenylphenazin-5-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrophenazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Alkyl halides and amines are common reagents for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrophenazine derivatives.
Substitution: Various substituted phenazine derivatives depending on the reagents used.
科学的研究の応用
3-(Ethylamino)-2,8-dimethyl-7-(methylamino)-5-phenylphenazin-5-ium chloride has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other phenazine derivatives.
Biology: Investigated for its antimicrobial and anticancer properties.
Industry: Used in the development of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism of action of 3-(Ethylamino)-2,8-dimethyl-7-(methylamino)-5-phenylphenazin-5-ium chloride involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also generate reactive oxygen species (ROS) that cause oxidative damage to cellular components. These mechanisms contribute to its antimicrobial and anticancer activities.
類似化合物との比較
Similar Compounds
Phenazine: The parent compound with a simpler structure.
Methylphenazine: A derivative with a single methyl group.
Ethylphenazine: A derivative with a single ethyl group.
Uniqueness
3-(Ethylamino)-2,8-dimethyl-7-(methylamino)-5-phenylphenazin-5-ium chloride is unique due to its multiple substituents, which enhance its biological activity and chemical stability. The presence of both ethylamino and methylamino groups provides a balance of hydrophilic and hydrophobic properties, making it more versatile in various applications compared to simpler phenazine derivatives.
特性
CAS番号 |
6411-47-8 |
|---|---|
分子式 |
C23H25ClN4 |
分子量 |
392.9 g/mol |
IUPAC名 |
2-N-ethyl-8-N,3,7-trimethyl-10-phenylphenazin-10-ium-2,8-diamine;chloride |
InChI |
InChI=1S/C23H24N4.ClH/c1-5-25-19-14-23-21(12-16(19)3)26-20-11-15(2)18(24-4)13-22(20)27(23)17-9-7-6-8-10-17;/h6-14H,5H2,1-4H3,(H,24,25);1H |
InChIキー |
VCNJWWSUJVAKKI-UHFFFAOYSA-N |
正規SMILES |
CCNC1=CC2=[N+](C3=C(C=C(C(=C3)NC)C)N=C2C=C1C)C4=CC=CC=C4.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


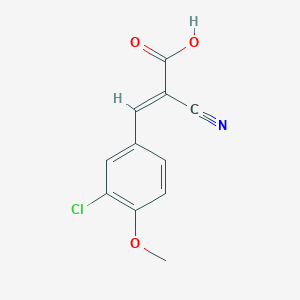

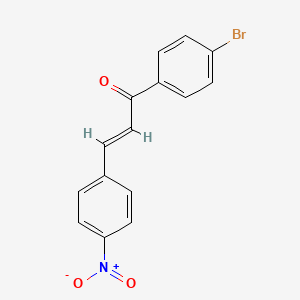


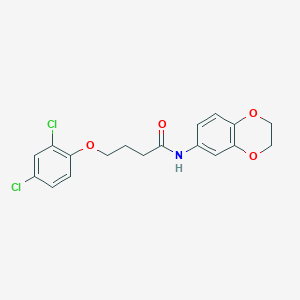
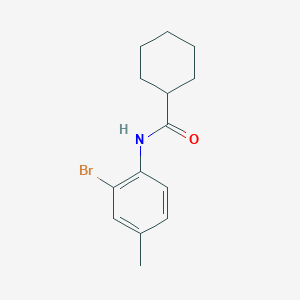

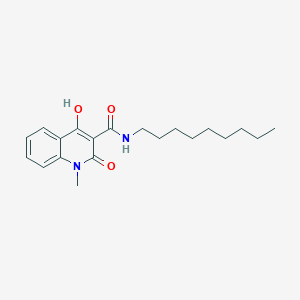
![4-[4-(4-Methoxyphenyl)hexan-3-yl]-2-(pyrrolidin-1-ylmethyl)phenol](/img/structure/B12001063.png)
![N-[(3,4-dimethoxyphenyl)(pentanoylamino)methyl]pentanamide](/img/structure/B12001076.png)

